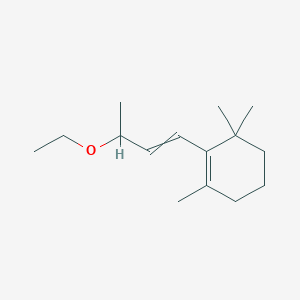
Cyclohexene, 2-(3-ethoxy-1-buten-1-yl)-1,3,3-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethoxybuten-1-yl)-1,3,3-trimethylcyclohexene is an organic compound with a complex structure that includes a cyclohexene ring substituted with an ethoxybutenyl group and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxybuten-1-yl)-1,3,3-trimethylcyclohexene typically involves multiple steps. One common method includes the alkylation of 1,3,3-trimethylcyclohexene with 3-ethoxybuten-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and selectivity. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-(3-Ethoxybuten-1-yl)-1,3,3-trimethylcyclohexene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxybutenyl group, where nucleophiles such as halides or amines replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.
Substitution: Sodium iodide in acetone for halide substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
2-(3-Ethoxybuten-1-yl)-1,3,3-trimethylcyclohexene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(3-Ethoxybuten-1-yl)-1,3,3-trimethylcyclohexene exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The ethoxybutenyl group can undergo metabolic transformations, producing active metabolites that contribute to its overall activity.
類似化合物との比較
Similar Compounds
- 2-(3-Methylbuten-1-yl)-1,3,3-trimethylcyclohexene
- 2-(3-Buten-1-yl)-1,3,3-trimethylcyclohexene
- 2-(3-Ethoxybuten-1-yl)-1,3,3-dimethylcyclohexene
Uniqueness
2-(3-Ethoxybuten-1-yl)-1,3,3-trimethylcyclohexene is unique due to the presence of the ethoxybutenyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the ethoxy group or have different substituents on the cyclohexene ring.
特性
CAS番号 |
65416-26-4 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC名 |
2-(3-ethoxybut-1-enyl)-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C15H26O/c1-6-16-13(3)9-10-14-12(2)8-7-11-15(14,4)5/h9-10,13H,6-8,11H2,1-5H3 |
InChIキー |
BLSRPKXPUSFJDP-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)C=CC1=C(CCCC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















